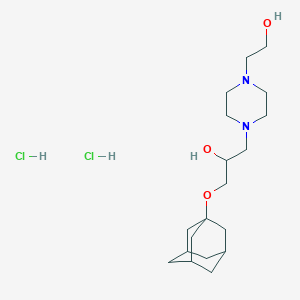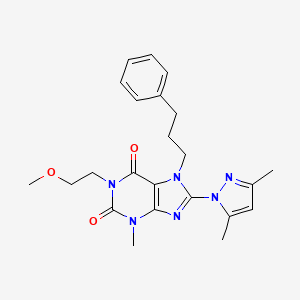
1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is an organic compound featuring a multifaceted structure that bridges various functionalities like pyrrolidine, pyridazin-3-yl, and a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis.
Starting materials include 6-methylpyridazin-3-amine, pyrrolidine, and pyridin-2(1H)-one derivatives.
Key reactions may include nucleophilic substitution and acylation. Reaction conditions like temperature, solvents, and catalysts vary depending on the specific synthetic pathway.
Industrial Production Methods:
Industrial production might involve the optimization of these synthetic routes to ensure efficiency, yield, and cost-effectiveness.
This includes the use of automated synthesis systems and scaling up the reactions under controlled conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one undergoes oxidation, reduction, and substitution reactions.
It may also participate in cyclization and conjugation reactions due to its diverse functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions might involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation could yield hydroxylated or carboxylated derivatives.
Reduction could yield reduced nitrogen-containing heterocycles.
Substitution reactions might introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
In chemistry , this compound can serve as a building block for more complex molecules and act as a versatile intermediate in synthetic organic chemistry.
In biology , it can be used as a ligand for receptor studies or as a probe to investigate biological pathways involving nitrogen-containing heterocycles.
In medicine , it could potentially be explored for pharmacological activities due to its structural similarity to known bioactive compounds.
In industry , its derivatives could be useful in the development of novel materials or agrochemicals.
Mechanism of Action
The compound's mechanism of action often involves interactions with biological receptors or enzymes, owing to its unique structure.
It might act by binding to specific protein targets, influencing biological pathways and triggering a cascade of cellular responses.
The presence of nitrogen-containing heterocycles and carbonyl groups is critical to its interaction with molecular targets.
Comparison with Similar Compounds
Similar compounds include derivatives of pyrrolidine, pyridazin, and pyridin-2(1H)-one.
Compared to these analogs, 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the combined presence of these moieties, which may endow it with enhanced reactivity and potential biological activity.
Examples of similar compounds include 3-(pyridin-2-yl)-1H-pyridin-2-one derivatives and pyridazin-3-yl-substituted heterocycles, although they lack the specific combination of features seen in this compound.
Properties
IUPAC Name |
1-methyl-3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-5-6-14(18-17-11)23-12-7-9-20(10-12)16(22)13-4-3-8-19(2)15(13)21/h3-6,8,12H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOQVLRLISAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)
![ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B2994504.png)
![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)
![2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)

![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)



![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)
![[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2994522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)
